molecular formula C9H16Cl2N2 B1144353 2-(5-Ethylpyridin-2-YL)ethanamine CAS No. 17624-15-6

2-(5-Ethylpyridin-2-YL)ethanamine

Cat. No.: B1144353
CAS No.: 17624-15-6
M. Wt: 223.14274
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Ethylpyridin-2-YL)ethanamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethyl group attached to the pyridine ring at the 5-position and an ethanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylpyridin-2-YL)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-ethyl-2-pyridineethanol.

    Conversion to Ethanamine: The ethanol group is converted to an ethanamine group through a series of reactions. One common method involves the use of reagents such as 4-(dimethylamino)pyridine (DMAP) and triethylamine in dry tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylpyridin-2-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The ethanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted ethanamine derivatives .

Scientific Research Applications

2-(5-Ethylpyridin-2-YL)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Ethylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The ethanamine group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methylpyridin-2-YL)ethanamine: Similar structure but with a methyl group instead of an ethyl group.

    2-(5-Propylpyridin-2-YL)ethanamine: Similar structure but with a propyl group instead of an ethyl group.

    2-(5-Isopropylpyridin-2-YL)ethanamine: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

2-(5-Ethylpyridin-2-YL)ethanamine is unique due to the specific positioning of the ethyl group and ethanamine group on the pyridine ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(5-ethylpyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-8-3-4-9(5-6-10)11-7-8/h3-4,7H,2,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHVSZXZNPMDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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